Naadp

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

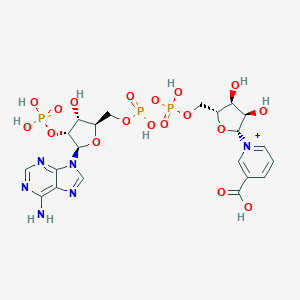

烟酸腺嘌呤二核苷酸磷酸是一种天然存在的核苷酸,作为钙离子动员的第二信使发挥着至关重要的作用。 它是响应细胞外刺激而合成的,并通过增加细胞内钙离子浓度参与调节各种细胞过程 . 从结构上看,它是一种与烟酰胺腺嘌呤二核苷酸磷酸不同的是,它含有一个羟基,这使得它成为一种有效的钙离子动员剂 .

准备方法

合成路线及反应条件: 烟酸腺嘌呤二核苷酸磷酸是通过碱交换反应从烟酰胺腺嘌呤二核苷酸磷酸酶促合成。 该反应涉及用烟酸基团取代烟酰胺基团,该反应由ADP-核糖环化酶等酶催化 . 该反应通常在酸性条件下(pH 4-5)在酸性内体-溶酶体隔室腔内进行 .

工业生产方法: 上述酶促合成方法是实验室中最常用的方法 .

化学反应分析

反应类型: 烟酸腺嘌呤二核苷酸磷酸主要发生与钙离子动员相关的反应。 它与细胞内细胞器的钙离子通道结合并打开,导致细胞内钙离子浓度升高 .

常用试剂和条件: 烟酸腺嘌呤二核苷酸磷酸的合成涉及使用烟酰胺腺嘌呤二核苷酸磷酸和烟酸作为试剂,ADP-核糖环化酶作为酶催化剂 . 反应条件包括酸性环境(pH 4-5)和存在钙离子通道 .

科学研究应用

烟酸腺嘌呤二核苷酸磷酸具有广泛的科学研究应用,包括:

作用机制

相似化合物的比较

烟酸腺嘌呤二核苷酸磷酸由于其高效力和特定的作用机制,在钙离子动员第二信使中是独一无二的。类似化合物包括:

肌醇 1,4,5-三磷酸 (IP3): 另一种针对内质网的钙离子动员第二信使.

环状腺苷二磷酸核糖 (cADPR): 一种也动员钙离子,但通过不同的受体和途径.

生物活性

Nicotinic acid adenine dinucleotide phosphate (NAADP) is recognized as a potent endogenous calcium (Ca²⁺) mobilizing second messenger, playing a crucial role in various physiological processes across different cell types. This article explores the biological activity of this compound, focusing on its mechanisms, targets, and implications in cellular signaling and pathology.

Overview of this compound

This compound is synthesized from nicotinic acid adenine dinucleotide (NAD) through the action of the enzyme CD38. It has been implicated in numerous cellular functions, including fertilization, pancreatic secretion, and T-lymphocyte activation . The unique structure of this compound, particularly the phosphate group at the 2' position, is essential for its biological activity; without this modification, NAD does not exhibit Ca²⁺ mobilizing properties .

This compound primarily acts by stimulating two-pore channels (TPCs), specifically TPC1 and TPC2, located in endo-lysosomal membranes. This stimulation leads to the release of Ca²⁺ from acidic stores within cells . The signaling pathway initiated by this compound is rapid and can occur within seconds following receptor activation, highlighting its role as a second messenger in intracellular signaling cascades .

Key Findings on this compound Signaling

- Calcium Mobilization :

-

Physiological Implications :

- In T lymphocytes, this compound concentration peaks shortly after T cell receptor stimulation, resulting in significant elevations in intracellular Ca²⁺ levels .

- This compound is involved in glutamate-evoked Ca²⁺ rises in hippocampal neurons, underscoring its importance in neurotransmission and synaptic plasticity .

- Pathological Context :

Case Study 1: Role of this compound in Cardiac Protection

A study demonstrated that inhibiting this compound signaling during reperfusion significantly reduced cell death in cardiomyocytes. Transgenic mice lacking TPC1 showed decreased infarct size after ischemia-reoxygenation events, suggesting that targeting this compound pathways may offer therapeutic strategies for heart protection during ischemic events .

Case Study 2: this compound's Role in Cancer Cell Growth

In colorectal cancer cells, this compound was found to stimulate TPC1-mediated Ca²⁺ release, promoting cell growth through activation of ERK and Akt phosphorylation pathways. This highlights the potential of this compound as a target for cancer therapeutics by modulating intracellular calcium dynamics .

Data Table: Summary of this compound Effects on Different Cell Types

属性

CAS 编号 |

119299-06-8 |

|---|---|

分子式 |

C21H28N6O18P3+ |

分子量 |

745.4 g/mol |

IUPAC 名称 |

1-[(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylic acid |

InChI |

InChI=1S/C21H27N6O18P3/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(44-46(33,34)35)14(29)11(43-20)6-41-48(38,39)45-47(36,37)40-5-10-13(28)15(30)19(42-10)26-3-1-2-9(4-26)21(31)32/h1-4,7-8,10-11,13-16,19-20,28-30H,5-6H2,(H6-,22,23,24,31,32,33,34,35,36,37,38,39)/p+1/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1 |

InChI 键 |

QOTXBMGJKFVZRD-HISDBWNOSA-O |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O |

手性 SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O |

规范 SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O |

Pictograms |

Irritant |

同义词 |

NAADP NAADPH nicotinate adenine dinucleotide phosphate nicotinic acid adenine dinucleotide phosphate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。